2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Description
Properties
IUPAC Name |
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-21-15-11-7-6-10-14(15)18-12-16-19-20-17(22-16)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJPTUCWFRBBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323720 | |
| Record name | 2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203938 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853750-08-0 | |
| Record name | 2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary subunits:
- 5-Phenyl-1,3,4-oxadiazole-2-methyl group : Derived from cyclization of a substituted hydrazide intermediate.
- 2-Ethoxyaniline : A commercially available aromatic amine serving as the nucleophilic component.
Key synthetic challenges include:
- Regioselective formation of the 1,3,4-oxadiazole ring.
- Efficient coupling of the methylene-linked aniline to the heterocycle.
- Compatibility of functional groups under reaction conditions.
Conventional Synthetic Approaches
Hydrazide Cyclization Using Phosphorus Oxychloride
The most widely adopted method involves cyclocondensation of a preformed hydrazide with a carboxylic acid derivative in the presence of POCl₃.
Step 1: Synthesis of 2-[(2-Ethoxyphenyl)amino]acetohydrazide
- Acylation of 2-ethoxyaniline :
$$ \text{2-Ethoxyaniline} + \text{ethyl chloroacetate} \xrightarrow{\text{Et₃N, DCM}} \text{2-[(2-ethoxyphenyl)amino]acetate} $$ - Hydrazide formation :
$$ \text{Ester intermediate} + \text{hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{2-[(2-ethoxyphenyl)amino]acetohydrazide} $$
Step 2: Cyclization with Benzoic Acid
$$ \text{2-[(2-Ethoxyphenyl)amino]acetohydrazide} + \text{benzoic acid} \xrightarrow{\text{POCl₃, 80°C, 8h}} \text{Target compound} $$
Key Parameters :
- POCl₃ stoichiometry : 5–10 equivalents ensure complete dehydration.
- Reaction time : Prolonged heating (>6h) improves yields but risks decomposition.
- Yield : 60–75% after recrystallization from methanol.
Mechanistic Insight :
POCl₃ activates the carboxylic acid via formation of a reactive acyl chloride intermediate, facilitating nucleophilic attack by the hydrazide’s NH₂ group. Subsequent intramolecular cyclization eliminates H₂O, yielding the 1,3,4-oxadiazole ring.
One-Pot Synthesis via Carbon Disulfide-Mediated Cyclization
An alternative route employs carbon disulfide (CS₂) to generate thione intermediates, which are subsequently alkylated.
Step 1: Formation of 1,3,4-Oxadiazole-2-thione
$$ \text{2-[(2-Ethoxyphenyl)amino]acetohydrazide} + \text{CS₂} \xrightarrow{\text{KOH, EtOH, reflux}} \text{5-[(2-ethoxyphenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione} $$
Step 2: Mannich Reaction for Methylene Bridging
$$ \text{Thione intermediate} + \text{formaldehyde} + \text{2-ethoxyaniline} \xrightarrow{\text{EtOH, rt}} \text{Target compound} $$
Advantages :
Limitations :
- Requires strict control of formaldehyde stoichiometry to prevent over-alkylation.
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclization steps, reducing reaction times from hours to minutes.
Protocol :
$$ \text{Hydrazide intermediate} + \text{benzoic acid} \xrightarrow{\text{POCl₃, MW, 100°C, 15min}} \text{Target compound} $$
Outcomes :
Solvent-Free Mechanochemical Synthesis
Emerging mechanochemical approaches eliminate solvents, enhancing sustainability.
Procedure :
- Ball milling :
$$ \text{Hydrazide}, \text{benzoic acid}, \text{PCl₅} \xrightarrow{\text{ball mill, 30Hz, 1h}} \text{crude product} $$ - Purification : Column chromatography (SiO₂, hexane/EtOAc).
Benefits :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| POCl₃ cyclization | 80°C, 8h | 60–75 | 90–95 | High reliability | Corrosive reagents |
| CS₂/Mannich | RT, 12h | 55–65 | 85–90 | Mild conditions | Multi-step |
| Microwave-assisted | 100°C, 15min | 78–82 | 95–98 | Rapid synthesis | Specialized equipment required |
| Mechanochemical | Solvent-free, 1h | 70–73 | 92–94 | Eco-friendly | Scalability challenges |
Characterization and Validation
Spectroscopic Data :
Chromatographic Purity :
- HPLC: Rt = 6.2min (C18, MeOH/H₂O 70:30).
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is with a molecular weight of approximately 286.34 g/mol. The compound features an ethoxy group and a phenyl-substituted oxadiazole ring, which contribute to its biological activity.
Anticancer Applications
Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, in cancer therapy:
- Mechanism of Action : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown percent growth inhibitions (PGIs) ranging from 51% to over 86% against different cancer types such as glioblastoma and ovarian cancer .
-
Case Studies :
- In vitro studies demonstrated that compounds similar to this compound induce apoptosis in cancer cells through DNA damage mechanisms .
- A study reported that certain oxadiazole derivatives displayed promising results in inhibiting the proliferation of cancer cells and reducing tumor growth in animal models .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been well-documented:
- Broad Spectrum Activity : Compounds within this class have shown effectiveness against a range of pathogens including bacteria and fungi. The presence of the oxadiazole moiety enhances their interaction with microbial cells .
-
Research Findings :
- A series of synthesized oxadiazole derivatives were evaluated for their antibacterial properties and showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.
- The structure-function relationship indicates that modifications to the oxadiazole ring can enhance antimicrobial efficacy .
Antioxidant Activity
Oxadiazoles are also recognized for their antioxidant capabilities:
- Radical Scavenging : These compounds have been tested for their ability to scavenge free radicals, contributing to cellular protection against oxidative stress .
- Experimental Results :
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline with structurally related compounds, focusing on substituents, yields, melting points, and spectral
Key Observations
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., bromo in 4h ) lower melting points (93–94°C), likely due to reduced crystallinity .
- Bulky substituents (e.g., 4-fluorobenzyl in 17e ) result in moderate melting points (97–98°C), while nitro groups (e.g., 6d in ) increase melting points significantly (295–296°C) due to enhanced intermolecular interactions .
Synthetic Yields :
- Yields for 1,3,4-oxadiazole derivatives typically range from 40–90%, influenced by substituent reactivity. For example, 17e (64.9%) and 4h (64%) show comparable efficiencies despite differing substituents .
Thioether-linked derivatives (e.g., 3-Chloro-N-[(5-((2,4-dichlorobenzyl)thio)-...)aniline) may exhibit altered pharmacokinetics due to increased lipophilicity .
Spectroscopic Confirmation :
- ¹H-NMR signals for aromatic protons in 17e (δ 7.48–7.99) and 4h (δ 6.74–7.99) align with expected shifts for substituted aniline and oxadiazole moieties .
Biological Activity
2-Ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound of increasing interest due to its potential therapeutic applications, particularly in the field of oncology. The oxadiazole moiety is known for its diverse biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Oxadiazole Ring : Imparts biological activity.
- Ethoxy Group : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors that regulate cell growth and apoptosis.
- Biochemical Pathways : The compound influences pathways such as apoptosis and cell cycle regulation.
Anticancer Activity
Recent studies indicate that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Ethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide | HEPG2 | 1.18 ± 0.14 |
| 2-Ethoxy-N-(5-(phenyl)-1,3,4-thiadiazol-2-yl)benzamide | MDA-MB-435 | 6.82 |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | PC-3 | 0.67 |
These findings suggest that the oxadiazole ring contributes significantly to the anticancer efficacy.
Antimicrobial Activity
Compounds with oxadiazole derivatives have also been reported to exhibit antimicrobial properties against a range of pathogens. The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Study on Anticancer Activity
A notable study by Zhang et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR-ELISA assays. One compound demonstrated potent inhibition against multiple cancer cell lines with an IC50 value lower than standard treatments like staurosporine .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. Studies suggest that modifications in the chemical structure can enhance bioavailability and reduce toxicity .
Q & A
Q. What are the recommended protocols for evaluating the biological activity of this compound?
- Methodological Answer : Antimicrobial activity is assessed via disc diffusion assays against bacterial/fungal strains (e.g., E. coli, S. aureus). Dissolve the compound in DMSO (10 mg/mL), impregnate filter paper discs, and measure inhibition zones after 24-hour incubation. Include positive controls (e.g., ampicillin) and solvent blanks . For cytotoxicity, use MTT assays on cancer cell lines (IC₅₀ calculations) .
Advanced Research Questions
Q. How does the ethoxy substituent in this compound influence its bioactivity compared to methoxy or hydroxyl analogs?
- Methodological Answer : Substituent effects are studied via comparative SAR analysis. For example:
- Replace the ethoxy group with methoxy or hydroxyl analogs through synthetic modifications.
- Test derivatives for bioactivity (e.g., MIC values in antimicrobial assays).
- Use computational tools (e.g., molecular docking) to assess binding affinity differences to targets like bacterial enzymes . Ethoxy’s lipophilicity may enhance membrane permeability, improving efficacy over polar hydroxyl groups .
Q. What crystallographic strategies are optimal for resolving the 3D structure of this compound, and how does SHELX software enhance refinement?
- Methodological Answer : Single-crystal X-ray diffraction is ideal. Key steps:
- Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL for high-resolution data, leveraging its robust algorithms for handling twinning or disorder . SHELX’s parameterization improves R-factor convergence (e.g., R < 0.05 for well-ordered structures) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigation strategies:
- Standardize Protocols : Use CLSI guidelines for antimicrobial testing .
- Purity Verification : Validate compounds via HPLC (>95% purity).
- Dose-Response Analysis : Calculate EC₅₀/IC₅₀ values to compare potency across studies.
- Meta-Analysis : Pool data from multiple sources, applying statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
